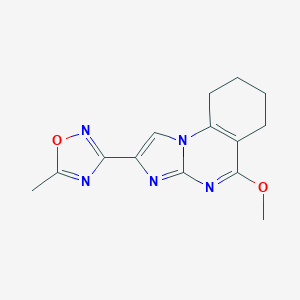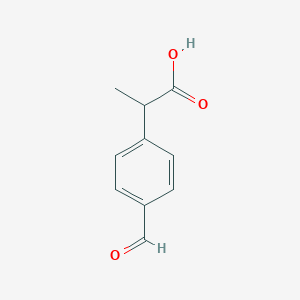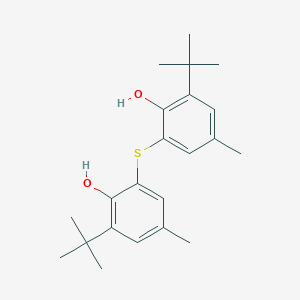
2,2'-Thiobis(6-tert-butyl-p-cresol)
Vue d'ensemble
Description
2,2'-Thiobis(6-tert-butyl-p-cresol) , a well-known antioxidant, is widely utilized in various industrial applications, particularly in the rubber and plastics industries, due to its effectiveness in preventing the oxidation of polymers. This compound plays a crucial role in stabilizing polyethylene and polyolefin packaging materials for foodstuffs, showcasing its importance beyond mere industrial applications to significant contributions in preserving the quality and safety of food products (National Toxicology Program, 1994).
Synthesis Analysis
The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) and its derivatives involves complex reactions and processes. A notable method includes the reaction of p-cresol with isobutylene, utilizing concentrated sulfuric acid as a catalyst, followed by careful purification steps to achieve the desired antioxidant properties of the compound. This method underscores the chemical ingenuity and meticulous procedures required to synthesize this antioxidant (Shipp, Data, & Christian, 1973).
Molecular Structure Analysis
X-ray diffraction investigations have shed light on the molecular structure of 2,2'-Thiobis(6-tert-butyl-p-cresol) , revealing its crystallization in the monoclinic system with specific unit cell parameters. This analysis highlights the intricacies of its molecular architecture and provides a foundation for understanding its chemical behavior and properties (Lasocha, Grzywa, & Lasocha, 2005).
Applications De Recherche Scientifique
1. Antioxidant in Rubber and Plastics Industries
- Application Summary : 2,2’-Thiobis(6-tert-butyl-p-cresol) (TBBC) is used as an antioxidant in the rubber and plastics industries . It is also used as a stabilizer in polyethylene and polyolefin packaging materials for foodstuffs .
- Methods of Application : TBBC is administered in feed to groups of male and female F344/N rats and B6C3F1 mice for 15 days, 13 weeks, and 2 years .
- Results : The principal lesions attributed to the administration of TBBC were renal papillary and tubule necroses which occurred in 10,000 ppm rats .
2. Enhancing Biofilm Redox Activity
- Application Summary : 2,6-di-tert-butyl-p-benzoquinone (2,6-DTBBQ) enhances biofilm redox activity and extracellular electron transfer .
- Methods of Application : The impacts of 2,6-DTBBQ on the initial formation and redox activity of biofilms in bioelectrochemical systems (BESs) with Klebsiella quasipneumoniae SP203 were examined .
- Results : The BES with 5-mM 2,6-DTBBQ has higher voltage output (increased approx. 103.53%) than control group, owing to the stimulation of redox reaction and reduction of the internal resistance of BESs .
3. Enhancing Thermo-reversibility of Dicyclopentadiene Dicarboxylic Acid (DCPDCA) Cross-linked BIIR
- Application Summary : 2,2’-Thiobis(6-tert-butyl-p-cresol) may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of DCPDCA cross-linked BIIR .
4. Impact on Soil Microbial Communities
- Application Summary : 2,2’-Thiobis(6-tert-butyl-p-cresol) could affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains .
5. Antioxidant in Biodiesel
- Application Summary : 2,2’-Thiobis(6-tert-butyl-p-cresol) is used as an antioxidant in biodiesel . It shows a higher oxidation stability in distilled biodiesel .
6. Consumption in Various Industries
- Application Summary : 2,2’-Thiobis(6-tert-butyl-p-cresol) is widely consumed in various industrial applications .
7. Antioxidant in Biodiesel
- Application Summary : 2,2’-Thiobis(6-tert-butyl-p-cresol) is used as an antioxidant in biodiesel . It shows a higher oxidation stability in distilled biodiesel .
8. Consumption in Various Industries
Propriétés
IUPAC Name |
2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCQFCZUNBTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059012 | |
| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Thiobis(6-tert-butyl-p-cresol) | |
CAS RN |
90-66-4 | |
| Record name | 2,2′-Thiobis(4-methyl-6-tert-butylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioalkofen BP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-2,2'-thiodi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0V73I549 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

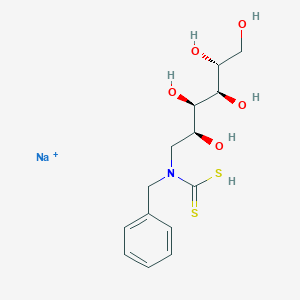
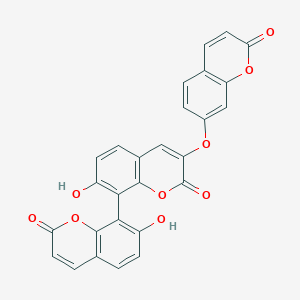
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
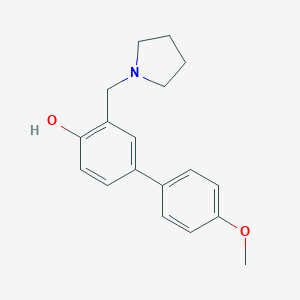

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
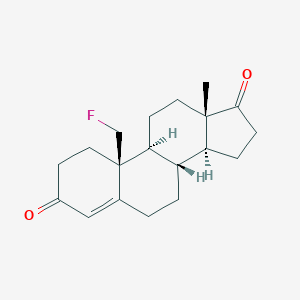
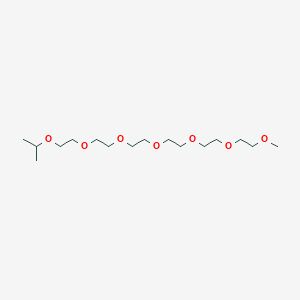
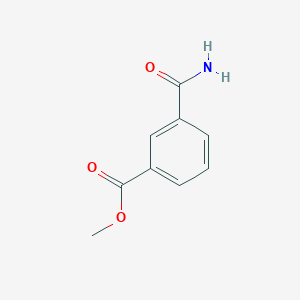
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
